2-Hydroxyaclacinomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

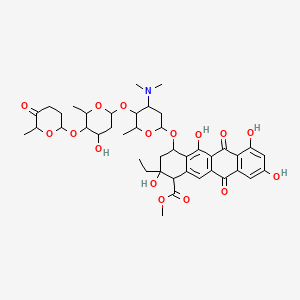

2-Hydroxyaclacinomycin A is a natural product found in Streptomyces galilaeus with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

2-Hydroxyaclacinomycin A has demonstrated potent antitumor effects, particularly against murine leukemia L1210 cells. In experimental studies, it has been shown to inhibit the growth and nucleic acid biosynthesis of these cells effectively. Its mechanism of action involves disrupting RNA synthesis, which is similar to other anthracycline antibiotics such as aclacinomycin and rhodomycin .

Case Study: Efficacy Against L1210 Leukemia

- Study Design : Mice were inoculated with L1210 leukemia cells and treated with this compound intraperitoneally for ten consecutive days.

- Results : The treatment led to a marked prolongation of lifespan in treated mice compared to controls (those receiving saline). The compound exhibited a lower toxicity profile than traditional anthracyclines like daunorubicin, making it a promising candidate for further development in cancer therapy .

Biosynthesis and Production

The production of this compound primarily relies on microbial fermentation, which offers a sustainable alternative to chemical synthesis. Researchers have focused on optimizing the biosynthetic pathways and enhancing the yield through genetic modifications of Streptomyces galilaeus strains .

Biosynthetic Pathway Overview

- Microorganisms Used : Mutants of Streptomyces galilaeus (e.g., MA144-M1 ANR-58) are employed for the production of this compound.

- Key Enzymes : The biosynthesis involves several enzymes that catalyze the formation of key intermediates leading to the final compound. Understanding these pathways is crucial for improving production efficiency .

Pharmaceutical Composition

This compound can be formulated into pharmaceutical compositions for therapeutic use. Its unique structure allows it to be modified into various derivatives that may enhance its efficacy or reduce side effects. The compound's formulations typically include non-toxic acid addition salts, which improve solubility and stability .

Comparative Analysis with Other Anthracyclines

| Property | This compound | Aclacinomycin A | Doxorubicin |

|---|---|---|---|

| Antitumor Activity | High | Moderate | High |

| Cardiotoxicity | Low | Moderate | High |

| Effective Dose Range | Broader | Narrow | Narrow |

| Mechanism of Action | RNA synthesis inhibition | DNA intercalation | DNA intercalation |

Future Directions in Research

Further studies are needed to explore the full potential of this compound in clinical settings. Key areas of research include:

- Clinical Trials : Evaluating efficacy in human subjects with various cancers.

- Mechanistic Studies : Understanding the detailed molecular interactions and pathways affected by this compound.

- Formulation Development : Creating advanced drug delivery systems that enhance bioavailability and reduce adverse effects.

Propiedades

Número CAS |

79127-36-9 |

|---|---|

Fórmula molecular |

C42H53NO16 |

Peso molecular |

827.9 g/mol |

Nombre IUPAC |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24,27-31,35,39-40,44,46-47,50,52H,8-10,14-16H2,1-7H3 |

Clave InChI |

OPLSIDPSRWNQIH-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Sinónimos |

2-hydroxyaclacinomycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.